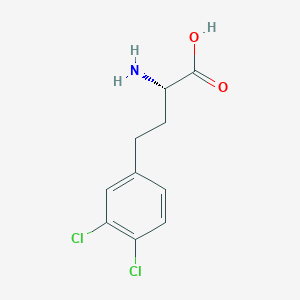
Amino-PEG12-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amino-PEG12-amine is a compound that consists of a polyethylene glycol (PEG) chain with 12 ethylene glycol units, terminated with amine groups at both ends. This compound is known for its high water solubility, flexibility, and biocompatibility, making it a valuable reagent in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reductive amination of PEG with ammonium acetate .
Industrial Production Methods: In industrial settings, the production of Amino-PEG12-amine typically involves large-scale polymerization processes under controlled conditions to ensure the desired molecular weight and functionalization. The process may include purification steps such as dialysis or chromatography to remove unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Amino-PEG12-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The amine groups can react with electrophiles such as activated esters or halides to form new covalent bonds.
Amide bond formation: Reaction with carboxylic acids or their derivatives to form amide linkages.
Crosslinking: The amine groups can participate in crosslinking reactions with bifunctional reagents, forming networks or gels.
Common Reagents and Conditions:
N-hydroxysuccinimide (NHS) esters: React with amine groups at pH 7-9 to form stable amide bonds.
Carbodiimides: Used for amide bond formation between amines and carboxylic acids.
Glutaraldehyde: A common crosslinking agent that reacts with amine groups.
Major Products Formed:
PEGylated proteins and peptides: Formed through the attachment of this compound to therapeutic proteins or peptides, enhancing their solubility and stability.
Crosslinked hydrogels: Formed through the reaction of this compound with bifunctional crosslinkers, used in drug delivery and tissue engineering.
Wissenschaftliche Forschungsanwendungen
Amino-PEG12-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a linker or spacer in the synthesis of complex molecules and in surface modification.
Biology: Employed in the PEGylation of proteins and peptides to improve their pharmacokinetic properties and reduce immunogenicity.
Medicine: Utilized in drug delivery systems, particularly in the development of PEGylated drugs that have enhanced stability and prolonged circulation time.
Industry: Applied in the formulation of cosmetics and personal care products to enhance their stability and performance
Wirkmechanismus
The primary mechanism by which Amino-PEG12-amine exerts its effects is through the formation of covalent bonds with target molecules. The amine groups at both ends of the PEG chain can react with various functional groups, allowing for the attachment of therapeutic agents, proteins, or other molecules. This modification can improve the solubility, stability, and bioavailability of the attached molecules, as well as reduce their immunogenicity .
Vergleich Mit ähnlichen Verbindungen
Amino-PEG4-amine: Contains a shorter PEG chain with 4 ethylene glycol units.
Amino-PEG8-amine: Contains a PEG chain with 8 ethylene glycol units.
Carboxy-PEG12-amine: Similar PEG chain length but terminated with a carboxyl group at one end and an amine group at the other
Uniqueness: Amino-PEG12-amine is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG derivatives. This makes it particularly useful in applications requiring extended reach or higher solubility, such as in drug delivery systems and surface modifications .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H56N2O12/c27-1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-23-39-25-26-40-24-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-28/h1-28H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBOTXXNKBSUJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H56N2O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)pentanamide](/img/structure/B8098802.png)
![Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B8098810.png)










